3-[3-(Diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride
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Overview
Description
3-[3-(Diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride is a synthetic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a diethylamino propyl group and a nitrophenyl group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride typically involves the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a haloketone under basic conditions.
Substitution with Diethylamino Propyl Group: The diethylamino propyl group is introduced through a nucleophilic substitution reaction, where the thiazolidinone intermediate reacts with a diethylamino propyl halide.
Introduction of the Nitrophenyl Group: The nitrophenyl group is added via an electrophilic aromatic substitution reaction, where the thiazolidinone intermediate reacts with a nitrophenyl halide.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
3-[3-(Diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[3-(Diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in inflammation or cancer.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(Diethylamino)propyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one
- 3-[3-(Diethylamino)propyl]-2-(4-chlorophenyl)-1,3-thiazolidin-4-one
Uniqueness
3-[3-(Diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group enhances its potential as an antimicrobial and anticancer agent compared to other similar compounds.
Properties
IUPAC Name |
3-[3-(diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S.ClH/c1-3-17(4-2)10-5-11-18-15(20)12-23-16(18)13-6-8-14(9-7-13)19(21)22;/h6-9,16H,3-5,10-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEKRRGTEGULCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(SCC1=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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